Cas no 67614-32-8 (Fenvalerate)
Fenvalerate Chemical and Physical Properties
Names and Identifiers
-
- fenvalerate
- Pydrin
- Phenvalerate
- Sumicidin
- Belmark
- Phenoxin
- Aqmatrine
- Fenval
- Fenoxin
- Fenkill
- Fenaxin
- Ectrin
- Tirade
- Fenkem
- Agrofen
- Furitrothion
- Sumitick
- Sumifleece
- Insectral
- Tribute
- Sumkidin
- Sumipower
- Sumifly
- Sumibac
- Sanmarton
- Evercide 2362
- Sumicidin 20E
- Gold crest tribute
- Cyano(3-phenoxyphenyl)methyl 2-(4-chlorophenyl)-3-methylbutanoate
- Caswell No. 077A
- Fenvalerate [BSI:ISO]
- Fenvalerate-d5
- C25H22ClNO3
- Asana
- alpha-Cyano-3-phenoxybenzyl alpha-(4-chlorophenyl)isovalerate
- WL 4377
- Fenvalerate
-
- Inchi: 1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3
- InChI Key: NYPJDWWKZLNGGM-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C(=O)OC(C#N)C1C=CC=C(C=1)OC1C=CC=CC=1)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 586
- XLogP3: 6.2
- Topological Polar Surface Area: 59.3
Fenvalerate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6501500-1.0g |
(S)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate |
67614-32-8 | 95% | 1.0g |
$0.0 | 2023-07-07 | |
| Enamine | EN300-6501500-0.05g |
(S)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate |
67614-32-8 | 95% | 0.05g |
$2226.0 | 2023-04-26 | |
| Enamine | EN300-6501500-0.1g |
(S)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate |
67614-32-8 | 95% | 0.1g |
$2682.0 | 2023-04-26 | |
| 1PlusChem | 1P00G2JN-50mg |
S-5602Bα |
67614-32-8 | 95% | 50mg |
$2814.00 | 2024-04-22 | |
| 1PlusChem | 1P00G2JN-100mg |
S-5602Bα |
67614-32-8 | 95% | 100mg |
$3377.00 | 2024-04-22 | |
| A2B Chem LLC | AH48995-50mg |
S-5602Bα |
67614-32-8 | 95% | 50mg |
$2819.00 | 2024-04-19 | |
| A2B Chem LLC | AH48995-100mg |
S-5602Bα |
67614-32-8 | 95% | 100mg |
$3356.00 | 2024-04-19 |
Fenvalerate Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Fenvalerate
Fenvalerate (CAS No. 67614-32-8): An Overview of Its Properties, Applications, and Recent Research
Fenvalerate (CAS No. 67614-32-8) is a synthetic pyrethroid insecticide widely used in agriculture and pest control. This compound is known for its broad-spectrum activity against various insects, making it a valuable tool in integrated pest management (IPM) strategies. In this comprehensive overview, we will delve into the chemical properties, applications, and recent research developments surrounding Fenvalerate.
Chemical Properties and Structure
Fenvalerate is a member of the pyrethroid family, characterized by its ester structure derived from chrysanthemic acid. The chemical formula of Fenvalerate is C22H19Cl23, and it has a molecular weight of 406.3 g/mol. The compound exists as a white to off-white crystalline solid at room temperature and is insoluble in water but highly soluble in organic solvents such as acetone and ethanol.
The structural similarity of Fenvalerate to natural pyrethrins allows it to mimic the insecticidal activity of these compounds while offering enhanced stability and longer residual effects. The presence of chlorine atoms in the molecule contributes to its increased stability and effectiveness against a wide range of pests.
Mechanism of Action
Fenvalerate exerts its insecticidal effects by targeting the nervous system of insects. It acts as a sodium channel modulator, causing hyperexcitation and paralysis in the target organisms. This mechanism of action is similar to that of other pyrethroids but with some unique characteristics that enhance its efficacy.
The compound binds to voltage-gated sodium channels in the insect's nervous system, preventing the normal closure of these channels. This leads to a continuous influx of sodium ions, resulting in prolonged depolarization and ultimately paralysis or death of the insect. The rapid knockdown effect of Fenvalerate makes it particularly useful for controlling flying pests such as mosquitoes and flies.
Applications in Agriculture and Pest Control
Fenvalerate is widely used in agriculture for controlling various pests that affect crops, including aphids, mites, caterpillars, and leaf miners. Its broad-spectrum activity makes it suitable for use on a wide range of crops, including fruits, vegetables, cereals, and ornamental plants.
In addition to its agricultural applications, Fenvalerate is also used in public health programs for vector control. It is effective against mosquitoes that transmit diseases such as malaria and dengue fever. The compound is often formulated into sprays, aerosols, and impregnated materials for use in both indoor and outdoor settings.
Safety and Environmental Impact
The safety profile of Fenvalerate has been extensively studied to ensure its responsible use in both agricultural and public health applications. While it is highly toxic to insects, it has low mammalian toxicity when used according to label instructions. However, precautions should be taken to avoid exposure through inhalation or skin contact.
In terms of environmental impact, Fenvalerate has a relatively short half-life in soil and water, reducing the risk of long-term contamination. It is also less persistent than some other insecticides, which helps minimize its impact on non-target organisms such as beneficial insects and aquatic life.
Recent Research Developments
Ongoing research continues to explore new applications and formulations of Fenvalerate. One area of focus is the development of more environmentally friendly formulations that reduce drift and runoff while maintaining efficacy. Recent studies have investigated the use of nanotechnology to enhance the delivery and retention of pyrethroid insecticides like Fenvalerate strong>.
A study published in the Journal of Agricultural and Food Chemistry (2021) reported the successful encapsulation of Fenvalerate strong> in biodegradable nanoparticles. This approach not only improved the stability and efficacy of the compound but also reduced its environmental impact by minimizing leaching into soil and water systems.
Another area of interest is the investigation into resistance management strategies for pyrethroid-resistant insect populations. Research published in Pesticide Biochemistry and Physiology (2020) explored the use of synergists such as piperonyl butoxide (PBO) to enhance the effectiveness of pyrethroids like < strong>Fenvalerate strong>. The study found that combining PBO with pyrethroids can significantly reduce resistance levels in target pests.
Conclusion strong> p > < p >In conclusion ,< strong >Fenvalerate strong >(CAS No . 67614-32-8 ) remains an important tool in modern pest management due to its broad-spectrum activity , low mammalian toxicity , and environmental compatibility . Ongoing research continues to refine its applications , formulations , and resistance management strategies , ensuring its continued relevance in both agricultural and public health contexts . As new technologies emerge , we can expect even more effective and sustainable uses for this versatile compound . p > article > response >
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